molecular formula C12H17Br B2391671 1-(1-Bromoethyl)-4-tert-butylbenzene CAS No. 157581-03-8

1-(1-Bromoethyl)-4-tert-butylbenzene

Cat. No. B2391671
M. Wt: 241.172
InChI Key: UCYDYXJGZGNKDF-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-tert-butylbenzene is a chemical compound with the molecular formula C8H9Br . It is also known as alpha-Methylbenzyl bromide . This compound has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular weight of 1-(1-Bromoethyl)-4-tert-butylbenzene is 185.061 . The linear formula is C6H5CH(CH3)Br . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-(1-Bromoethyl)-4-tert-butylbenzene has a density of 1.188±0.06 g/cm3, a boiling point of 264.2±9.0 °C, and a molecular weight of 241.17 . The compound is a liquid at room temperature .

Scientific Research Applications

Solvent Effects on Lithium-Bromine Exchange

The study by Bailey et al. (2006) investigates the effects of various solvents on the lithium-bromine exchange reactions of 1-bromo-4-tert-butylbenzene. The research findings emphasize the variability of product outcomes based on solvent composition, highlighting the significance of solvent choice in chemical synthesis processes.

Synthesis of 4-Tert-butylphenylboronic Acid

He Quan-guo (2007) describes the synthesis of 4-Tert-butylphenylboronic acid using 1-bromo-4-tert-butylbenzene. The process optimization and the identification of the product via mass spectrum and HNMR are detailed in the study. This work underscores the role of 1-bromo-4-tert-butylbenzene as a precursor in the synthesis of chemically significant compounds (He Quan-guo, 2007).

Novel Polyimides with Low Dielectric Constant

A study by Chern and Tsai (2008) focuses on synthesizing new polyimides containing tert-butyl side groups, derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. The introduction of asymmetric di-tert-butyl groups effectively increases the distance between polymer chains, leading to materials with low dielectric constants and high thermal stability.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(1-bromoethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYDYXJGZGNKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-4-tert-butylbenzene

CAS RN

157581-03-8
Record name 1-(1-bromoethyl)-4-tert-butylbenzene
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Synthesis routes and methods I

Procedure details

To 25 ml of ethyl ether were added 1.78 g of (+)-4-tert.-butyl-α-methylbenzyl alcohol of 100% e.e. and 1.8 g of dry pyridine. The resulting mixed solution was kept at -25° C. and added dropwise with a solution of 3.1 g of phosphorus tribromide dissolved in 18 ml of ethyl ether (at -15° to -25° C.). After completion of addition, the resulting mixture was stirred at -10° C. for one hour and then allowed to stand at 5° C. for 2 days. Ice water was added thereto. The resulting organic layer was washed successively with a saturated aqueous solution of sodium bicarbonate and with ice water, dried with anhydrous Glauber's salt, and freed of solvent by distillation under reduced pressure to give 1.6 g of 4-tert.-butyl-α-methylbenzyl bromide.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.78 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 25 ml of ethyl were added 1.78 g of (+)-4-tert.-butyl-α-methylbenzyl alcohol of 100% e.e. and 1.8 g of dry pyridine. The resulting mixed solution was kept at -25° C. and added dropwise with a solution of 3.1 g of phosphorus tribromide dissolved in 18 ml of ethyl ether (at -15° to -25° C.). After completion of addition, the resulting mixture was stirred at -10° C. for one hour and then allowed to stand at 5° C. for 2 days. Ice water was added thereto. The resulting organic layer was washed successively with a saturated aqueous solution of sodium bicarbonate and with ice water, dried with anhydrous Glauber's salt, and freed of solvent by distillation under reduced pressure to give 1.6 g of 4-tert.-butyl-α-methylbenzyl bromide.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
3
Citations
KA Payne, P Nesvadba, J Debling… - ACS Macro …, 2015 - ACS Publications
A new alkoxyamine based on a highly thermally stable nitroxide is used for the controlled polymerization of styrene and butyl acrylate at temperatures up to 200 C. High monomer …
Number of citations: 21 pubs.acs.org
JF Paliga - 2018 - era.ed.ac.uk
The iron-catalysed hydromagnesiation of styrene derivatives has been developed further from previous publications, expanding the electrophile scope to enable the regioselective …
Number of citations: 2 era.ed.ac.uk
Y Kitano, T Manoda, T Miura, K Chiba, M Tada - Synthesis, 2006 - thieme-connect.com
Abstract Treatment of benzyl halides with silver salts (AgClO 4, AgBF 4, or AgOTf) and trimethylsilyl cyanide (TMSCN) in CH 2 Cl 2 followed by cleavage of the carbon-silicon bond with …
Number of citations: 21 www.thieme-connect.com

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